molecular formula C16H16BrNO2 B2949052 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole CAS No. 282546-99-0

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole

Cat. No.: B2949052
CAS No.: 282546-99-0
M. Wt: 334.213
InChI Key: ZGKVTJQGVWHCDH-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole (CAS: 282546-99-0) is a brominated indole derivative with the molecular formula C₁₆H₁₆BrNO₂ and a molecular weight of 334.22 g/mol . The compound features a bromine substituent at position 5 of the indole core and a 1,4-dioxaspiro[4.5]dec-7-en-8-yl group at position 2.

suggests established production routes . Related spirocyclic intermediates, such as 1,4-dioxaspiro[4.5]decan-8-ol, are synthesized via ketone reduction (e.g., NaBH₄ in MeOH) , implying possible analogous steps in the target compound’s preparation.

Properties

IUPAC Name

5-bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c17-12-1-2-15-13(9-12)14(10-18-15)11-3-5-16(6-4-11)19-7-8-20-16/h1-3,9-10,18H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKVTJQGVWHCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1C3=CNC4=C3C=C(C=C4)Br)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole typically involves multi-step organic reactions. One common approach is to start with the bromination of 3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups replacing the bromine atom, while coupling reactions can form biaryl compounds.

Scientific Research Applications

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole involves its interaction with specific molecular targets. The bromine atom and the indole core play crucial roles in binding to enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic dioxane moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Substituent Variations at Position 3

The position 3 substituent is critical for modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 3 Molecular Formula Synthesis Method Yield Key Properties/Data
Target Compound 1,4-Dioxaspiro[4.5]dec-7-en-8-yl C₁₆H₁₆BrNO₂ Commercial N/A MW: 334.22; CAS: 282546-99-0
9c () 2-(4-(3,5-Dimethoxyphenyl)-1H-triazol-1-yl)ethyl C₂₁H₂₀BrN₃O₂ CuI-catalyzed click chemistry 50% Rf: 0.30; FAB-HRMS: 427.0757
8l () 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₄H₁₆BBrN₂O₂ Borylation reaction 66% Rf: 0.09
34 () 1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl C₂₂H₂₁BrN₂O₂ Condensation reaction N/A Mp: 141–142°C; IR peaks
9d () 2-(4-Fluorophenyl)-1H-triazol-1-yl)ethyl C₁₈H₁₅BrFN₃ CuI-mediated cycloaddition 25% ¹⁹F NMR: -114.65; HRMS: 385.0461

Key Observations:

  • Spirocyclic vs.
  • Boron-Containing Analog (8l) : The dioxaborolane group in 8l enables Suzuki coupling applications, contrasting with the target compound’s lack of reactive handles .
  • Fluorinated Analog (9d): The fluorine atom in 9d improves lipophilicity (logP) and bioavailability relative to the non-fluorinated spiro system .

Substituent Variations at Position 5

The bromine atom at position 5 is conserved in many analogs, but substitutions with nitro or cyano groups alter electronic properties:

Compound Name Substituent at Position 5 Molecular Formula Key Differences
Target Compound Br C₁₆H₁₆BrNO₂ High MW; moderate lipophilicity
6-Nitro Analog () NO₂ C₁₆H₁₆N₂O₄ Nitro group increases polarity
5-Cyano Analog () CN C₁₇H₁₆N₂O₂ Cyano group enhances π-stacking

Impact of Substituents:

  • Bromine : Contributes to molecular weight (Br: ~80 g/mol) and may participate in halogen bonding .
  • Cyano Group: Improves solubility in polar aprotic solvents and influences electronic transitions .

Analytical Data

  • Chromatography : Rf values vary significantly (e.g., 0.09 for 8l vs. 0.30 for 9c) due to substituent polarity .
  • Spectroscopy : ¹H/¹³C NMR and HRMS data are consistent across analogs, with fluorine-specific ¹⁹F NMR shifts observed in 9d .

Biological Activity

5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₆H₁₆BrNO₂
  • Molecular Weight : 334.21 g/mol
  • CAS Number : 282546-99-0
  • Melting Point : 179–181 °C

These properties indicate that the compound has a relatively stable structure, which is important for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound inhibits cell proliferation in a dose-dependent manner. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: MCF-7 Cell Line

In vitro studies using the MCF-7 breast cancer cell line revealed that treatment with varying concentrations of the compound (10 µM to 50 µM) resulted in a marked decrease in cell viability, with an IC50 value determined to be approximately 25 µM. The study also noted that the compound's cytotoxic effects were significantly enhanced when used in combination with standard chemotherapeutic agents.

Concentration (µM)Cell Viability (%)
1085
2560
5030

Antimicrobial Activity

Another area of interest is the antimicrobial activity of the compound. Preliminary tests have shown that it possesses moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy

In a study assessing its antibacterial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Research has indicated that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, which play a critical role in inflammation.

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